N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.100776666 g/mol and the complexity rating of the compound is 311. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activities
- Research has revealed that compounds related to N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide exhibit significant anticancer properties. For instance, derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and tested against various cancer cell lines, showing moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Properties
- Some derivatives have demonstrated significant antimicrobial activities. For example, the synthesis and evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives showed remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
- Research into the use of 1,3,4-oxadiazole derivatives in OLEDs has shown that these compounds can enhance the efficiency and reduce the efficiency roll-off of OLEDs. A study utilizing iridium emitters with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an ancillary ligand demonstrated improved OLED performance with low efficiency roll-off ratios, indicating their potential in high-performance OLED devices (Jin et al., 2014).
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-14-13(18-16-8)10-4-6-11(7-5-10)15-12(17)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYMNIMJUYMHEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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